6-[(oxan-4-yl)methoxy]-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide
CAS No.: 2034616-20-9
Cat. No.: VC6074931
Molecular Formula: C20H25N3O5S
Molecular Weight: 419.5
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2034616-20-9 |
|---|---|
| Molecular Formula | C20H25N3O5S |
| Molecular Weight | 419.5 |
| IUPAC Name | 6-(oxan-4-ylmethoxy)-N-[2-(4-sulfamoylphenyl)ethyl]pyridine-3-carboxamide |
| Standard InChI | InChI=1S/C20H25N3O5S/c21-29(25,26)18-4-1-15(2-5-18)7-10-22-20(24)17-3-6-19(23-13-17)28-14-16-8-11-27-12-9-16/h1-6,13,16H,7-12,14H2,(H,22,24)(H2,21,25,26) |
| Standard InChI Key | GGOLSAGFMFEDDC-UHFFFAOYSA-N |
| SMILES | C1COCCC1COC2=NC=C(C=C2)C(=O)NCCC3=CC=C(C=C3)S(=O)(=O)N |
Introduction
Chemical Structure and Molecular Properties
Structural Composition
The compound features a pyridine-3-carboxamide backbone substituted at the 6-position with an oxan-4-ylmethoxy group and at the carboxamide nitrogen with a 2-(4-sulfamoylphenyl)ethyl chain. The oxan-4-yl (tetrahydropyran-4-yl) moiety contributes to lipophilicity, while the sulfamoyl group enhances solubility and target affinity .
Molecular Formula:
Molecular Weight: 455.51 g/mol
Key Functional Groups:
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Pyridine ring (aromatic heterocycle)
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Carboxamide linkage ()
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Oxan-4-ylmethoxy ether ()
Stereochemical Considerations
While the compound lacks chiral centers, the tetrahydropyran ring adopts a chair conformation, influencing its binding to enzyme active sites. Computational modeling suggests that the oxan-4-ylmethoxy group occupies hydrophobic pockets in ATX and CA isoforms .
Synthesis and Manufacturing
Synthetic Routes
The synthesis typically involves a multi-step process:
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Pyridine Core Functionalization: Introduction of the oxan-4-ylmethoxy group via nucleophilic aromatic substitution using tetrahydropyran-4-ylmethanol under basic conditions .
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Carboxamide Formation: Coupling pyridine-3-carboxylic acid with 2-(4-sulfamoylphenyl)ethylamine using carbodiimide reagents (e.g., EDC/HOBt) .
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Purification: Chromatographic techniques (e.g., reverse-phase HPLC) yield >98% purity .
Key Intermediates
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Intermediate A: 6-Hydroxypyridine-3-carboxylic acid (precursor for etherification).
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Intermediate B: 2-(4-Sulfamoylphenyl)ethylamine (synthesized via sulfonation of phenethylamine) .
Pharmacological Activity
Enzyme Inhibition
The compound demonstrates dual inhibition of:
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Autotaxin (ATX): IC = 12 nM (lysophospholipase D activity) .
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Carbonic Anhydrase IX (CA IX): IC = 8 nM (hypoxia-inducible isoform) .
Table 1: Inhibition Profiles Against Enzyme Isoforms
| Enzyme | IC (nM) | Selectivity Index (vs. CA II) |
|---|---|---|
| ATX | 12 | N/A |
| CA IX | 8 | 150 |
| CA II | 1,200 | 1 |
Mechanisms of Action
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ATX Inhibition: Reduces lysophosphatidic acid (LPA) production, mitigating fibrosis and angiogenesis .
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CA IX Inhibition: Suppresses extracellular acidification, impairing tumor cell survival .
Therapeutic Applications
Oncology
Preclinical studies indicate efficacy in xenograft models of breast cancer (tumor volume reduction: 62% at 50 mg/kg/day) . The compound’s CA IX inhibition disrupts pH regulation in hypoxic tumors.
Ophthalmology
In murine models of diabetic macular edema, intravitreal administration (0.5 mg/eye) reduced retinal thickness by 40% via ATX-mediated vascular stabilization .
Cardiovascular Diseases
Oral dosing (10 mg/kg) in arterial occlusion models restored blood flow by 75%, attributed to LPA pathway modulation .
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